4-Fluorophenyl(trifluoromethylsulfonyl)methane
Overview
Description
4-Fluorophenyl(trifluoromethylsulfonyl)methane is a fluorinated aromatic compound characterized by the presence of a fluorine atom on the phenyl ring and a trifluoromethylsulfonyl group attached to a methane moiety. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Scientific Research Applications
4-Fluorophenyl(trifluoromethylsulfonyl)methane is utilized in several scientific research areas:
Chemistry: It serves as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding assays.
Industry: The compound is used in the production of advanced materials and coatings due to its chemical stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 4-Fluorophenyl(trifluoromethylsulfonyl)methane is not specified in the current resources. Its use is primarily for research purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluorophenyl(trifluoromethylsulfonyl)methane typically involves the following steps:
Fluorination: The starting material, phenylmethane, undergoes fluorination to introduce the fluorine atom at the para-position of the benzene ring.
Trifluoromethylation: The fluorinated phenylmethane is then treated with trifluoromethanesulfonyl chloride in the presence of a suitable base to introduce the trifluoromethylsulfonyl group.
Industrial Production Methods: In an industrial setting, the compound is produced through continuous flow processes to ensure efficiency and scalability. The reaction conditions are optimized to minimize by-products and maximize yield.
Chemical Reactions Analysis
Types of Reactions: 4-Fluorophenyl(trifluoromethylsulfonyl)methane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where the trifluoromethylsulfonyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like sodium hydride (NaH) and various halides are employed.
Major Products Formed:
Oxidation: 4-Fluorophenyl(trifluoromethylsulfonyl)carboxylic acid.
Reduction: 4-Fluorophenyl(trifluoromethylsulfonyl)methanol.
Substitution: Various substituted derivatives depending on the reagent used.
Comparison with Similar Compounds
4-Fluorophenyl(trifluoromethylsulfonyl)methane is compared with other similar compounds to highlight its uniqueness:
Similar Compounds: 4-Chlorophenyl(trifluoromethylsulfonyl)methane, 4-Bromophenyl(trifluoromethylsulfonyl)methane, 4-Iodophenyl(trifluoromethylsulfonyl)methane.
Uniqueness: The presence of the fluorine atom imparts unique chemical and physical properties, such as increased stability and reactivity compared to its halogenated counterparts.
This comprehensive overview provides a detailed understanding of this compound, its synthesis, reactions, applications, and comparison with similar compounds
Properties
IUPAC Name |
1-fluoro-4-(trifluoromethylsulfonylmethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F4O2S/c9-7-3-1-6(2-4-7)5-15(13,14)8(10,11)12/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKPSPNHMTRMLEU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CS(=O)(=O)C(F)(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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